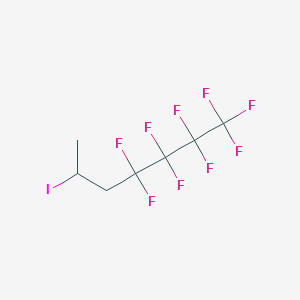

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F9I/c1-3(17)2-4(8,9)5(10,11)6(12,13)7(14,15)16/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSZRNIXPFFLFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F9I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601809 |

Source

|

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89889-25-8 |

Source

|

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Iodoalkanes

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can dramatically improve the efficacy and pharmacokinetic profiles of therapeutic agents. Among the diverse array of fluorinated building blocks, iodo-functionalized perfluoroalkanes represent a particularly versatile class of intermediates. The carbon-iodine bond serves as a valuable synthetic handle for a variety of subsequent transformations, including cross-coupling reactions, further radical additions, and nucleophilic substitutions.

This guide provides a comprehensive technical overview of the synthesis of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane, a compound of interest for the introduction of a nonafluorohexyl moiety. The primary synthetic route involves a free-radical addition of 1-iodononafluorobutane to an allyl derivative, a robust and well-established methodology in organofluorine chemistry.[1] This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the purification and characterization of the final product.

Core Synthesis Strategy: Free-Radical Addition of Perfluoroalkyl Iodides

The most direct and efficient method for the synthesis of this compound is the free-radical chain addition of 1-iodononafluorobutane (C₄F₉I) to a suitable three-carbon alkene. While various allyl derivatives can be employed, the use of allyl alcohol offers a readily available and cost-effective starting material. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals that propagate the chain reaction.

The mechanism proceeds via the following key steps:

-

Initiation: Thermal decomposition of AIBN generates two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas.

-

Propagation Step 1: The initiator radical abstracts an iodine atom from 1-iodononafluorobutane to form a nonafluorobutyl radical (•C₄F₉).

-

Propagation Step 2: The highly electrophilic nonafluorobutyl radical adds to the terminal carbon of the allyl alcohol double bond. This regioselectivity is governed by the formation of the more stable secondary radical on the internal carbon.

-

Propagation Step 3: The resulting radical intermediate abstracts an iodine atom from another molecule of 1-iodononafluorobutane to yield the final product, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptan-2-ol, and regenerate the nonafluorobutyl radical, thus continuing the chain reaction.

It is important to note that the initial product of this reaction is the corresponding alcohol. If the desired final product is this compound, a subsequent dehydroxylation-iodination step would be necessary. A more direct approach to the target compound would involve the radical addition of 1-iodononafluorobutane to allyl iodide.

Experimental Protocol: Synthesis via Radical Addition

This section details a plausible experimental procedure for the synthesis of this compound, based on established methodologies for the radical addition of perfluoroalkyl iodides to alkenes.[1]

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 1-Iodononafluorobutane | Starting material |

| Allyl iodide | Starting material |

| Azobisisobutyronitrile (AIBN) | Radical initiator |

| Anhydrous Toluene | Solvent |

| Three-necked round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer and stir bar | For homogenous mixing |

| Nitrogen or Argon inlet | To maintain an inert atmosphere |

| Heating mantle | For temperature control |

| Separatory funnel | For liquid-liquid extraction |

| Anhydrous magnesium sulfate (MgSO₄) | Drying agent |

| Rotary evaporator | For solvent removal |

| Vacuum distillation apparatus | For purification |

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine 1-iodononafluorobutane (1.0 eq) and allyl iodide (1.2 eq) in anhydrous toluene (100 mL).

-

Inert Atmosphere: Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through the mixture for 15-20 minutes. This is crucial as oxygen can inhibit free-radical reactions.

-

Initiator Addition: Add a catalytic amount of AIBN (0.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110-115 °C for toluene) with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) by observing the consumption of the starting materials. The reaction is typically allowed to proceed for 6-8 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted iodine) and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a clear liquid. For small-scale purifications, column chromatography on silica gel using a nonpolar eluent such as hexanes can also be effective.[1]

Safety Precautions:

-

Perfluoroalkyl iodides should be handled in a well-ventilated fume hood.

-

AIBN is a potentially explosive compound and should be handled with care, avoiding grinding and sudden impacts.

-

Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization of the Final Product

The successful synthesis of this compound should be confirmed through standard analytical techniques.

Expected Physical and Spectroscopic Properties:

| Property | Value |

| Molecular Formula | C₇H₆F₉I |

| Molecular Weight | 401.01 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Expected to be in the range of 150-170 °C at atmospheric pressure |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene and methine protons of the heptane backbone. The protons closest to the iodine atom and the perfluoroalkyl chain will exhibit the most significant downfield shifts.

-

¹⁹F NMR: The fluorine NMR spectrum will be complex due to the presence of multiple, distinct fluorine environments in the nonafluorobutyl group. The signals will appear in the characteristic region for perfluoroalkyl chains.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the carbon atoms of the heptane backbone. The carbons bonded to fluorine and iodine will have characteristic chemical shifts.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic losses of iodine and fragments of the perfluoroalkyl chain.

Conclusion and Future Directions

The synthesis of this compound via the free-radical addition of 1-iodononafluorobutane to an allyl derivative is a reliable and scalable method for producing this valuable fluorinated building block. The procedure outlined in this guide, based on well-established chemical principles, provides a clear pathway for researchers in the fields of medicinal chemistry and materials science to access this compound. The versatility of the carbon-iodine bond opens up numerous possibilities for further functionalization, making this compound a key intermediate for the synthesis of more complex fluorinated molecules with potentially enhanced biological or material properties. Future research may focus on optimizing reaction conditions to improve yields and minimize by-product formation, as well as exploring novel applications of this and related fluorinated iodoalkanes in various scientific disciplines.

References

Sources

1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane chemical properties

Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary

1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane (CAS 89889-25-8) is a specialized semifluorinated alkyl iodide belonging to the class of polyfluoroalkyl substances . Structurally, it consists of a perfluorobutyl tail (

SFAs derived from this molecule are increasingly prominent in pharmaceutical research, particularly for ophthalmic drug delivery systems (e.g., water-free eye drops) due to their high gas solubility, low surface tension, and ability to solubilize lipophilic active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This molecule is the 1:1 adduct of perfluorobutyl iodide and propylene. Unlike terminal primary iodides, the iodine atom is located at the C6 position (secondary carbon), which significantly influences its reactivity profile, particularly regarding elimination and nucleophilic substitution.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 2-iodo-1-(perfluorobutyl)propane |

| CAS Number | 89889-25-8 (Secondary isomer)(Note: 183547-74-2 refers to the 1-iodo isomer) |

| Molecular Formula | |

| Molecular Weight | 388.01 g/mol |

| Structure | |

| Appearance | Clear, colorless to pale pink liquid (darkens upon light exposure) |

| Density | ~1.85 g/mL (Estimated at 25°C) |

| Boiling Point | ~150–160°C (Atmospheric) / ~65°C (15 mmHg) |

| Solubility | Soluble in alcohols, ethers, fluorocarbons; Insoluble in water |

| Refractive Index |

Synthesis & Production Methodology

The industrial and laboratory standard for synthesizing this compound is the radical addition of perfluorobutyl iodide (

Reaction Mechanism

The synthesis proceeds via a radical chain mechanism. The perfluoroalkyl radical (

Figure 1: Radical chain mechanism for the synthesis of this compound.

Experimental Protocol (Standardized)

-

Reagents: Perfluorobutyl iodide (1.0 eq), Propylene (1.2–1.5 eq), AIBN (0.01 eq) or Copper powder (catalytic).

-

Conditions: Sealed pressure vessel (autoclave), 80–100°C, 4–6 hours.

-

Purification: Fractional distillation under reduced pressure.

-

Key Consideration: The secondary iodide is sensitive to heat; excessive temperature during distillation can cause dehydroiodination (turning the liquid violet/brown).

Chemical Reactivity Profile

The reactivity of this compound is defined by the weakness of the C-I bond (~50 kcal/mol) and the strong electron-withdrawing effect of the perfluoroalkyl group.

Reduction (Synthesis of Semifluorinated Alkanes)

The most commercially relevant reaction is the reduction of the C-I bond to a C-H bond, yielding 1-(perfluorobutyl)propane (F4H3) .

-

Reagents: Zinc/HCl, Tributyltin hydride (

), or catalytic hydrogenation ( -

Application: The resulting SFA is chemically inert, biocompatible, and used as a vehicle in eye drops.

Elimination (Dehydroiodination)

Treatment with base (e.g., DBU, KOH) leads to the elimination of HI, forming a fluorous alkene.

-

Product:

(major trans-isomer). -

Utility: These alkenes can be further functionalized (e.g., epoxidation) to create fluorous surfactants.

Radical Transfer (ATRA)

The weak C-I bond allows this molecule to act as an iodine transfer agent in Atom Transfer Radical Addition (ATRA) reactions, enabling the attachment of the

Figure 2: Primary reactivity pathways for this compound.[1]

Applications in Drug Development[15]

Ophthalmic Drug Delivery (The "EyeSol" Technology)

The reduced form of this molecule (F4H3) and its homologs (F4H5, F6H8) are revolutionizing ocular therapies.

-

Problem: Traditional eye drops use water, which has low solubility for lipophilic drugs (like Cyclosporine A) and requires preservatives (benzalkonium chloride) that damage the corneal epithelium.

-

Solution: SFAs derived from this compound are:

-

Amphiphilic: Dissolve lipophilic drugs better than water.

-

Non-aqueous: No microbial growth, eliminating the need for preservatives.

-

Low Surface Tension: Spreads rapidly across the eye surface without blurring vision.

-

Fluorous Solid-Phase Extraction (F-SPE)

In medicinal chemistry, the "fluorous tag" provided by the

Safety & Handling Protocols

Stability and Storage

-

Light Sensitivity: Alkyl iodides are photosensitive. Exposure to light causes homolytic cleavage of the C-I bond, releasing free iodine (turning the liquid purple/brown).

-

Protocol: Store in amber glass or aluminum bottles at 2–8°C.

-

-

Stabilization: Commercial samples often contain copper wire or silver wool to scavenge free iodine.

Toxicity Profile

-

Inhalation/Contact: Irritating to eyes, respiratory system, and skin.[2]

-

Alkylating Potential: As a secondary alkyl iodide, it is a potential alkylating agent. Handle with appropriate PPE (gloves, fume hood) to avoid DNA interaction, although the bulky fluorinated chain reduces this risk compared to methyl iodide.

References

-

Synthesis of Fluoroalkyl Iodides: Brace, N. O. (1999). Syntheses with perfluoroalkyl iodides.[3][4] A review. Journal of Fluorine Chemistry, 93(1), 1-25. Link

-

Radical Addition Mechanism: Dolbier, W. R. (2005). Structure, reactivity, and chemistry of fluoroalkyl radicals. Chemical Reviews, 96(5), 1557-1584. Link

-

Semifluorinated Alkanes in Medicine: Meinert, H., & Roy, T. (2000). Semifluorinated alkanes—a new class of compounds with outstanding properties for use in ophthalmology. European Journal of Ophthalmology, 10(3), 189-197. Link

-

Ocular Drug Delivery (EyeSol): Agarwal, P., et al. (2018). Semifluorinated alkane eye drops for treatment of dry eye disease.[5] Cornea, 37(9), 1095. Link

-

CAS Registry Data: NIH PubChem. Perfluorobutyl Iodide and Derivatives.[6][3][7]Link

Sources

- 1. 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | C6H4F9I | CID 74887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 89-25-8 | CAS DataBase [m.chemicalbook.com]

- 3. thieme.de [thieme.de]

- 4. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 5. A semifluorinated alkane (F4H5) as novel carrier for cyclosporine A: a promising therapeutic and prophylactic option for topical treatment of dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Perfluorobutyl iodide | 423-39-2 [chemicalbook.com]

Spectroscopic Characterization of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with insights into the unique characteristics of polyfluorinated and iodinated compounds. While experimental data for this specific molecule is not publicly available, this guide offers a robust predictive analysis based on established spectroscopic trends for structurally similar compounds.

Introduction

This compound is a highly fluorinated organoiodine compound. The presence of a perfluorobutyl group and an iodine atom imparts unique physicochemical properties, making it a molecule of interest in various fields, including materials science and as a potential intermediate in organic synthesis. Spectroscopic analysis is crucial for the unambiguous identification and characterization of its structure. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectroscopic data, the following numbering scheme will be used for the carbon atoms of this compound:

Caption: Ball-and-stick model of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide complementary and crucial information. The high natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it a highly sensitive nucleus for NMR analysis.[1][2]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the protons on carbons 5, 6, and 7. The electronegativity of the adjacent perfluoroalkyl chain and the iodine atom will influence the chemical shifts.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H on C5 (-CH₂-) | 2.0 - 2.5 | Multiplet | |

| H on C6 (-CHI-) | 4.0 - 4.5 | Multiplet | |

| H on C7 (-CH₃) | 1.8 - 2.2 | Doublet | ~7 |

Interpretation:

-

-CH₂- (C5): These protons are adjacent to a stereocenter (C6) and a highly fluorinated carbon (C4), leading to a complex multiplet.

-

-CHI- (C6): This proton is directly attached to the carbon bearing the iodine atom and is adjacent to a methylene group and a methyl group. The strong deshielding effect of the iodine atom will shift this signal significantly downfield.

-

-CH₃ (C7): These protons are on the terminal methyl group and will appear as a doublet due to coupling with the single proton on C6.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached fluorine and iodine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-CF₃) | 115 - 125 (quartet) |

| C2 (-CF₂) | 105 - 115 (triplet) |

| C3 (-CF₂) | 105 - 115 (triplet) |

| C4 (-CF₂) | 110 - 120 (triplet) |

| C5 (-CH₂-) | 30 - 40 |

| C6 (-CHI-) | 5 - 15 |

| C7 (-CH₃) | 20 - 30 |

Interpretation:

-

Fluorinated Carbons (C1-C4): These carbons will resonate at very downfield shifts due to the strong deshielding effect of the fluorine atoms.[3][4] The signals will also exhibit characteristic splitting patterns due to one-bond and two-bond C-F coupling. The terminal -CF₃ group (C1) will likely appear as a quartet.

-

Iodinated Carbon (C6): The carbon directly attached to the iodine atom is expected to be shifted upfield due to the "heavy atom effect".

-

Alkyl Carbons (C5, C7): These carbons will appear in the typical aliphatic region of the spectrum.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to be the most informative for the perfluoroalkyl portion of the molecule, with a wide chemical shift dispersion.[2][5]

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| -CF₃ (on C1) | -80 to -85 | Triplet |

| -CF₂- (on C2) | -120 to -125 | Multiplet |

| -CF₂- (on C3) | -123 to -128 | Multiplet |

| -CF₂- (on C4) | -115 to -120 | Multiplet |

Interpretation:

-

The terminal -CF₃ group will appear at the most upfield region among the fluorinated carbons.[2]

-

The internal -CF₂- groups will have distinct chemical shifts due to their different proximities to the hydrocarbon chain.

-

Complex splitting patterns (multiplets) are expected for the -CF₂- groups due to F-F coupling with adjacent fluorinated carbons.

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for acquiring NMR spectra of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2970 - 2850 | C-H stretch (alkyl) | Medium |

| 1470 - 1370 | C-H bend (alkyl) | Medium |

| 1350 - 1100 | C-F stretch | Strong, broad |

| 650 - 500 | C-I stretch | Medium to Weak |

Interpretation:

-

C-H Vibrations: The presence of the heptyl chain will give rise to characteristic C-H stretching and bending vibrations.

-

C-F Vibrations: The most prominent feature in the IR spectrum will be a series of strong, broad absorption bands in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the perfluoroalkyl group.[6][7][8]

-

C-I Vibration: The C-I stretching vibration is expected to appear in the fingerprint region at a lower wavenumber.

Experimental Protocol: IR Spectroscopy

Caption: Standard workflow for acquiring an IR spectrum of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 428 | [M]⁺ (Molecular Ion) |

| 301 | [M - I]⁺ |

| 209 | [C₄F₉]⁺ |

| 127 | [I]⁺ |

| 69 | [CF₃]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 428. Due to the presence of iodine (a monoisotopic element), there will not be a significant M+2 peak as seen with chlorine or bromine.[9]

-

Loss of Iodine: A prominent fragmentation pathway is the cleavage of the C-I bond, resulting in a fragment at m/z 301 ([M - I]⁺).[10] This is often a significant peak in the mass spectra of alkyl iodides.

-

Perfluoroalkyl Fragments: Fragmentation of the perfluoroalkyl chain will lead to characteristic ions such as [C₄F₉]⁺ (m/z 209) and [CF₃]⁺ (m/z 69).

-

Iodine Cation: A peak at m/z 127 corresponding to the iodine cation ([I]⁺) is also expected.[11]

Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry

Caption: Standard workflow for acquiring a mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS provides a powerful and complementary suite of techniques for the unambiguous structural confirmation of this and similar highly halogenated organic molecules. The predicted data and interpretations herein serve as a valuable reference for researchers working with such compounds.

References

- Giannoukos, S., Joseph, M. J. A., & Taylor, S. (2017). Portable mass spectrometry for the direct analysis and quantification of volatile halogenated hydrocarbons in the gas phase. RSC Advances, 7(11), 6523-6530.

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

PubMed. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

-

ACS Publications. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

-

PubMed. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- [No valid URL provided]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

-

ACS Publications. (2026). Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. Retrieved from [Link]

-

Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]

-

PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

Fluorine notes. (2019). Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

PMC. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

PMC. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

- [No valid URL provided]

- [No valid URL provided]

-

CORE. (n.d.). An Origin of Complicated Infrared Spectra of Perfluoroalkyl Compounds Involving a Normal Alkyl Group. Retrieved from [Link]

-

NSF PAR. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Retrieved from [Link]

- [No valid URL provided]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for The difluoromethylene (CF2) group in aliphatic chains. Retrieved from [Link]

-

ChemRxiv. (n.d.). Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H₂O, predicted) (NP0326475). Retrieved from [Link]

-

ACS Publications. (2017). Study of Perfluoroalkyl Chain-Specific Band Shift in Infrared Spectra on the Chain Length. Retrieved from [Link]

- [No valid URL provided]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of Perfluoroalkyl Chain-Specific Band Shift in Infrared Spectra on the Chain Length. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane. Retrieved from [Link]

-

Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

- [No valid URL provided]

-

Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]

-

RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

Sources

- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. azom.com [azom.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Study of Perfluoroalkyl Chain-Specific Band Shift in Infrared Spectra on the Chain Length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. researchgate.net [researchgate.net]

The Physical and Chemical Dynamics of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-Iodoheptane: A Comprehensive Technical Guide

Executive Summary

In the rapidly evolving landscape of fluorous chemistry and drug discovery, highly fluorinated alkyl iodides serve as indispensable building blocks. 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane (CAS: 89889-25-8) is a specialized 4:2 fluorotelomer derivative. This whitepaper provides an in-depth analysis of its physical properties, the mechanistic causality behind its synthesis, and self-validating protocols for its characterization. By understanding the interplay between its highly electronegative perfluorobutyl (

Molecular Architecture & Chemical Identity

The unique physical properties of this compound are dictated by its biphasic structural nature: a rigid, lipophobic/hydrophobic perfluoroalkyl chain coupled to a polarizable, reactive secondary alkyl iodide.

-

Chemical Formula:

-

Structural Formula:

-

Molecular Weight: 388.01 g/mol [1]

The strong electron-withdrawing effect of the nonafluorobutyl group significantly alters the electron density around the iodine atom compared to standard alkyl iodides, increasing its susceptibility to homolytic cleavage under photolytic conditions while maintaining stability under standard storage.

Mechanistic Causality: Regioselective Iodo-Ene Addition

To understand the physical behavior and purity profiles of this compound, one must understand its synthesis. The compound is generated via the radical addition of (

Causality in Reaction Design:

Why does the iodine atom exclusively position itself at the 6-carbon rather than the 5-carbon? The regioselectivity is strictly dictated by intermediate radical stability. Upon photo-initiation (using blue LED irradiation), the weak C-I bond of

Caption: Radical addition mechanism yielding regioselective 6-iodoheptane.

Physical Property Matrix

Due to the specialized nature of this fluorotelomer, empirical thermodynamic data is often proprietary. The table below synthesizes available database metrics [1] with extrapolated computational models based on homologous series (e.g., perfluorohexyl iodide).

Table 1: Fundamental Chemical and Physical Properties

| Property | Value / Estimate | Causality / Note |

| CAS Number | 89889-25-8 | Verified via [1]. |

| Exact Mass | 387.93705 Da | High mass due to heavy iodine and 9 fluorine atoms. |

| Appearance | Clear, colorless to pale pink liquid | Pink tint indicates trace |

| Estimated Boiling Point | 155 - 165 °C (at 760 mmHg) | Extrapolated from |

| Estimated Density | 1.75 - 1.80 g/mL (at 20 °C) | High density driven by the dense packing of the perfluoroalkyl chain. |

| Solubility | Insoluble in water; soluble in DCM, THF | Lipophilic/fluorophilic nature prevents aqueous solvation. |

| InChIKey | IDSZRNIXPFFLFW-UHFFFAOYSA-N | Standardized structural identifier. |

Note on Stability: As noted by , fluorinated alkyl iodides present an explosion hazard if heated under severe confinement and will thermally decompose to release toxic hydrogen fluoride (HF) and hydrogen iodide (HI) [2].

Self-Validating Experimental Protocol: Synthesis & Characterization

To ensure maximum yield and purity for downstream pharmaceutical applications, the synthesis and characterization must operate as a self-validating system. We utilize continuous-flow photoredox catalysis to prevent over-alkylation and thermal degradation [3].

Step-by-Step Methodology

Phase 1: Continuous-Flow Synthesis

-

Reactor Setup: Construct a continuous-flow reactor using Fluorinated Ethylene Propylene (FEP) tubing (2.1 mm diameter). Causality: FEP is utilized because it is chemically inert to fluorinated radicals and highly transparent to 400-450 nm light, ensuring maximum photon flux.

-

Reagent Preparation: Dissolve

(1.0 equiv) and propylene (1.5 equiv, introduced via mass flow controller) in a degassed acetonitrile/THF solvent mixture. -

Irradiation: Pump the mixture through the FEP reactor at 0.05 mL/min under 40W Blue LED irradiation.

Phase 2: Purification via Fractional Vacuum Distillation 4. Distillation: Transfer the crude mixture to a short-path vacuum distillation apparatus. 5. Causality of Vacuum: Alkyl iodides are thermally labile. Distilling under high vacuum (< 10 mmHg) lowers the boiling point, preventing the thermal elimination of HI that would otherwise yield a nonafluoroheptene byproduct.

Phase 3: Self-Validating Characterization

6. NMR Validation: Analyze the purified fraction using

-

Validation Check: The system validates complete conversion by the disappearance of the terminal

fluorine signal (approx. -59 ppm) and the emergence of a

-

Density Verification: Utilize a calibrated glass pycnometer at 20 °C. The high mass of the fluorine and iodine atoms should yield a density strictly between 1.75 and 1.80 g/mL. Any lower value indicates contamination with lighter elimination byproducts.

Caption: Self-validating workflow for the purification and characterization of fluorous iodides.

Strategic Applications in Drug Development

In drug discovery, modulating the lipophilicity (LogP) of an Active Pharmaceutical Ingredient (API) is critical for optimizing cell membrane permeability and metabolic half-life. This compound acts as an elite "fluorous tag."

Because the C-I bond is highly susceptible to nucleophilic substitution (

References

-

Journal of the American Chemical Society (ACS). Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Retrieved from ACS Publications. URL:[Link]

stability and storage conditions for 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane

Technical Whitepaper: Stability Profile and Lifecycle Management of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane [1][2]

Executive Summary

This compound (hereafter referred to as NF-6-IH ) is a specialized fluorous intermediate, typically synthesized via the radical addition of perfluorobutyl iodide (

This guide defines the non-negotiable storage parameters required to prevent the two primary degradation vectors: photolytic homolysis (liberation of iodine) and elimination (formation of fluorous alkenes).[2] Failure to adhere to these protocols results in the formation of HF and

Molecular Architecture & Stability Physics

To understand the storage requirements, one must understand the molecular vulnerabilities.[2]

-

Structure:

-

The Fluorous Domain (

): This segment acts as a powerful electron-withdrawing group (EWG).[1][2] It pulls electron density away from the adjacent methylene ( -

The Secondary Iodide (

): Secondary iodides are sterically more hindered than primary iodides but are more prone to elimination reactions.[2] The C-I bond dissociation energy (BDE) is relatively weak (~53 kcal/mol), making it susceptible to cleavage by photons in the UV-Visible spectrum.[1][2]

Degradation Pathways

The stability profile is governed by two competing mechanisms:

-

Photolytic Cleavage (Radical Pathway): Upon exposure to light (

nm), the C-I bond undergoes homolysis.[1][2] This generates a carbon-centered radical and an iodine radical.[2] The iodine radicals recombine to form molecular iodine ( -

Dehydroiodination (Elimination Pathway): Due to the electron-withdrawing nature of the

chain, the protons at Position 5 are acidic.[2] In the presence of heat or weak bases, the molecule eliminates Hydrogen Iodide (HI) to form the internal alkene (

Mandatory Storage Protocols

The following protocols are self-validating; if the material changes color, the protocol was breached.

Environmental Controls

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Low temperature kinetically inhibits the elimination of HI.[1][2] Room temperature storage significantly accelerates alkene formation.[2] |

| Light | Dark / Amber | The C-I bond is photolabile.[1][2] Amber glass cuts transmission of UV/Blue wavelengths that trigger homolysis.[2] |

| Atmosphere | Argon / Nitrogen | Oxygen can react with carbon-centered radicals formed by trace photolysis, leading to peroxy species.[1][2] Inert gas prevents this propagation.[2] |

| Container | Borosilicate Glass | Avoid plastics.[1][2] Fluorous compounds have high density and unusual solvation properties that can leach plasticizers.[2] PTFE-lined caps are required.[2] |

Handling Precautions

-

Avoid Metals: Do not use syringes or spatulas made of reactive metals (Zinc, Aluminum, Magnesium) during transfer.[1][2] These metals can initiate single-electron transfer (SET) reactions, forming organometallics or reducing the iodide.[1][2]

-

Acid Scavengers: For long-term storage of high-value batches, the addition of a copper stabilizer (copper turnings) is NOT recommended for this specific secondary iodide due to the risk of unwanted coupling.[1][2] Instead, ensure absolute exclusion of light.[1][2]

Pathway Visualization

The following diagram illustrates the degradation logic and the intervention points for stability.

Figure 1: Mechanistic degradation pathways of NF-6-IH.[1][2] The storage protocol acts as a dual-blockade against photolysis and thermal elimination.[1][2]

Quality Control & Re-Validation

Before using NF-6-IH in critical synthesis (e.g., fluorous tagging or surfactant synthesis), perform this rapid QC workflow.

Visual Inspection (The "Pink Test")

-

Pass: Liquid is clear and colorless (or very faint straw yellow).[1][2]

-

Fail: Liquid is pink, purple, or contains dark precipitates. This indicates free iodine (

).[2]

NMR Validation

-

NMR: Check for the integrity of the

- NMR:

Experimental Protocol: Purification of Degraded Stock

If improper storage has led to iodine formation (pink color), use this protocol to restore reagent quality.

-

Dissolution: Dissolve the crude NF-6-IH in diethyl ether (

). -

Wash: Wash the organic phase twice with cold 10% aqueous Sodium Thiosulfate (

) until the organic layer is colorless.[2] -

Dry: Dry the organic phase over anhydrous Magnesium Sulfate (

) for 15 minutes. -

Concentrate: Filter off the drying agent and remove the solvent under reduced pressure (Rotavap) at bath temperature < 30°C . Note: Do not heat excessively to avoid triggering elimination.[1][2]

-

Store: Immediately flush with Argon and store at 4°C.

References

-

Ameduri, B., & Boutevin, B. (1997).[1][2] Telomerisation reactions of fluorinated alkynes and alkenes. Topics in Current Chemistry. Link[1][2]

-

Brace, N. O. (1999).[1][2] Syntheses with perfluoroalkyl iodides.[2][3][4] A review. Journal of Fluorine Chemistry. Link

-

Apollo Scientific. (2023).[2] Safety Data Sheet: Perfluoroalkyl Iodides. Link

-

Rong, J., et al. (2018).[1][2] Radical Fluoroalkylation Reactions. ACS Catalysis.[2] Link[1][2]

Sources

A Comprehensive Technical Guide to 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Perfluoroalkylated compounds, in particular, have garnered significant attention for their unique physicochemical properties. This technical guide provides an in-depth exploration of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane, a key building block for the introduction of the nonafluorohexyl moiety. While the user's initial query referenced 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane, the vast body of scientific literature and commercial availability points to the hexyl derivative as the predominantly utilized and accessible reagent. This guide will focus on the synthesis, purification, analytical characterization, and key applications of this versatile reagent, with a particular emphasis on its utility in radical-mediated transformations relevant to pharmaceutical research.

Chemical Identity and Physicochemical Properties

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane is a halogenated alkane that serves as a valuable intermediate in organic synthesis. Its structure features a perfluorinated butyl group attached to an ethyl iodide moiety, rendering it an effective precursor for the introduction of a C4F9CH2CH2- group.

Table 1: Physicochemical Properties of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane

| Property | Value |

| CAS Number | 2043-55-2[1][2] |

| Molecular Formula | C6H4F9I[1][3] |

| Molecular Weight | 373.99 g/mol [1][3] |

| Appearance | Liquid[1][2] |

| Density | 1.94 g/mL at 20 °C[1] |

| Refractive Index | n20/D 1.370[1] |

| Boiling Point | 138 °C[4] |

| Melting Point | -25°C[4] |

| InChIKey | CXHFIVFPHDGZIS-UHFFFAOYSA-N[1] |

| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)CCI[1] |

Commercial Availability

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane is commercially available from a range of chemical suppliers, typically offered at purities of ≥95% as determined by Gas Chromatography (GC).[1] While one supplier lists this compound (CAS 89889-25-8), the hexyl variant is far more prevalent in the market.[5]

Table 2: Selected Commercial Suppliers of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane

| Supplier | Purity |

| MilliporeSigma | technical, ≥95.0% (GC)[1] |

| Santa Cruz Biotechnology | ≥99%[6] |

| BLD Pharm | Data available upon request[7] |

| Research Scientific | Data available upon request[8] |

| CymitQuimica | 97%[9] |

Synthesis and Purification

The synthesis of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane is typically achieved through the radical-initiated addition of a perfluoroalkyl iodide to a terminal alkene. This approach is a well-established methodology for the formation of similar highly fluorinated alkanes.[1]

Synthetic Workflow

The general synthetic strategy involves the free-radical chain addition of 1-iodononafluorobutane to ethylene. This reaction is commonly initiated by either thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical means.

Caption: General workflow for the synthesis of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane.

Experimental Protocol: Radical Addition

This protocol is a representative example based on established methods for the radical addition of perfluoroalkyl iodides to alkenes.[1]

Materials:

-

1-Iodononafluorobutane (1.0 eq)

-

Ethylene (pressure vessel)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Anhydrous, degassed solvent (e.g., toluene or acetonitrile)

Procedure:

-

To a flame-dried, high-pressure reaction vessel equipped with a magnetic stirrer and a gas inlet, add 1-iodononafluorobutane and the solvent.

-

Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Add AIBN to the reaction mixture.

-

Pressurize the vessel with ethylene gas to the desired pressure.

-

Heat the reaction mixture to 80-90 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction vessel to room temperature and carefully vent the excess ethylene.

-

The crude product can be concentrated under reduced pressure.

Purification Protocol: Fractional Vacuum Distillation

Purification of the crude product is effectively achieved by fractional vacuum distillation to remove unreacted starting materials and byproducts.

Procedure:

-

Set up a fractional distillation apparatus for vacuum operation.

-

Transfer the crude reaction mixture to the distillation flask.

-

Gradually reduce the pressure and begin heating the distillation flask.

-

Collect the fraction corresponding to the boiling point of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane at the given pressure.

-

The purity of the collected fractions should be confirmed by GC-MS.

Analytical Characterization

The identity and purity of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of the compound and identifying any potential impurities. A typical method would involve a capillary column suitable for separating halogenated compounds, with the mass spectrometer providing definitive identification based on the fragmentation pattern.

Table 3: Representative GC-MS Parameters

| Parameter | Value |

| Column | Agilent DB-5 or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C, ramp to 200 °C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (Electron Impact Ionization) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the two methylene groups (-CH₂-CH₂-I). The methylene group adjacent to the iodine atom will be deshielded and appear further downfield compared to the methylene group adjacent to the perfluoroalkyl chain.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit complex splitting patterns corresponding to the different fluorine environments in the nonafluorobutyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule.

Applications in Drug Development and Organic Synthesis

1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane is a valuable reagent for introducing the nonafluorohexyl group into organic molecules, a strategy often employed in medicinal chemistry to enhance the pharmacological properties of a drug candidate. The carbon-iodine bond is relatively weak and can be homolytically cleaved to generate a perfluoroalkyl radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Perfluoroalkylation via Radical Reactions

The introduction of perfluoroalkyl moieties can significantly alter the electronic properties and lipophilicity of parent compounds.[4] Perfluoroalkyl iodides are widely used as precursors for perfluoroalkyl radicals in transition-metal-free and photoredox-catalyzed reactions.[4][9]

Caption: General scheme for a radical-mediated perfluoroalkylation reaction.

Experimental Protocol: Photocatalyzed Perfluoroalkylation of an Arene

This protocol is a generalized example of a visible-light-mediated perfluoroalkylation of an aromatic compound.

Materials:

-

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane (1.5 eq)

-

Aromatic substrate (1.0 eq)

-

Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

-

Base (e.g., 2,6-lutidine) (2.0 eq)

-

Anhydrous, degassed solvent (e.g., DMF or DMSO)

Procedure:

-

In a reaction vial, combine the aromatic substrate, photocatalyst, and base.

-

Add the solvent and degas the mixture with an inert gas for 15 minutes.

-

Add 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane via syringe.

-

Place the reaction vial under a blue LED light source and stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent and water.

-

The desired product can be purified by flash column chromatography.

Safety and Handling

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane is a commercially available and synthetically versatile reagent that plays a crucial role in the development of novel pharmaceuticals and advanced materials. Its ability to serve as a precursor to the nonafluorohexyl radical under mild conditions makes it an invaluable tool for late-stage functionalization and the exploration of chemical space in drug discovery programs. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and key applications, offering a valuable resource for researchers and scientists in the field.

References

-

Chemsrc. 1H,1H,2H,2H-Perfluorohexyl iodide | CAS#:2043-55-2. [Link]

-

PubChem. 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | C6H4F9I | CID 74887. [Link]

-

Royal Society of Chemistry. CHAPTER 3: Perfluoroalkyl Compounds for Industrial and Other Applications. [Link]

-

GSRS. 1,1,1,2,2,3,3,4,4-NONAFLUORO-6-IODOHEXANE. [Link]

-

Research Scientific. 1,1,1,2,2,3,3,4,4-NONAFLUORO-6-IODO-HEXANE. [Link]

-

PMC. Perfluoroalkylation of Aryl-N,N-dimethyl Hydrazones Using Hypervalent Iodine(III) Reagents or Perfluoroalkyl Iodides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,1,2,2-四氢全氟己基碘 technical, ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | C6H4F9I | CID 74887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | CAS 2043-55-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 9. Perfluoroalkylation of Aryl-N,N-dimethyl Hydrazones Using Hypervalent Iodine(III) Reagents or Perfluoroalkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane Analogs: Synthesis, Properties, and Applications in Drug Development

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, profoundly influencing key pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive technical overview of a specialized class of fluorinated building blocks: 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane and its analogs. These compounds are characterized by a lipophilic, conformationally rigid perfluoroalkyl chain and a versatile terminal iodide, which serves as a synthetic handle for further molecular elaboration.[2][3] We will delve into the synthetic rationale and methodologies for their preparation, explore their unique physicochemical properties, and discuss their current and potential applications for researchers, scientists, and drug development professionals. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data.

Introduction: The Strategic Value of Perfluoroalkyl Iodides in Medicinal Chemistry

For decades, medicinal chemists have leveraged the unique properties of fluorine to enhance the efficacy of therapeutic agents. The introduction of perfluoroalkyl (Rf) chains, in particular, can induce a range of beneficial effects, including:

-

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond sterically shields adjacent C-H bonds from enzymatic degradation by metabolic enzymes, such as cytochrome P450s.

-

Modulation of Physicochemical Properties: The presence of a perfluoroalkyl segment significantly increases lipophilicity, which can improve membrane permeability and oral bioavailability. It can also influence the pKa of nearby functional groups.

-

Conformational Control: The rigid nature of the perfluoroalkyl chain can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target.[1]

The subject of this guide, this compound and its analogs, combines these advantages with the synthetic versatility of an alkyl iodide. The C-I bond is the weakest among the carbon-halogen bonds, making it a reactive site for a variety of transformations, including nucleophilic substitution, cross-coupling reactions, and further radical additions. This dual functionality makes these compounds highly valuable as building blocks for the synthesis of novel, complex pharmaceutical compounds.[4]

Part I: Synthesis and Characterization

The synthesis of this compound analogs primarily relies on the free-radical addition of a perfluoroalkyl iodide to a suitably substituted alkene. This atom transfer radical addition (ATRA) is a robust and widely applicable method for forming C-C bonds and introducing perfluoroalkyl moieties.[3][5]

Retrosynthetic Analysis and Key Strategies

A general retrosynthetic strategy for a this compound analog involves disconnecting the molecule at the C4-C5 bond, which is formed during the radical addition step. This leads back to a perfluoroalkyl iodide (in this case, 1-iodononafluorobutane) and a terminal alkene.

Caption: Retrosynthetic approach for this compound analogs.

A related and highly effective two-step strategy involves the radical addition of a perfluoroalkyl iodide to an allylic alcohol, followed by conversion of the resulting alcohol to the corresponding iodide.[2] This approach offers a reliable route to 1-iodo-3-(perfluoroalkyl)propanes and their derivatives.

Detailed Experimental Protocol: Synthesis of 1-Iodo-3-(perfluorobutyl)propane

This protocol is adapted from a general procedure for the synthesis of 3-(perfluoroalkyl)-propyl iodides and serves as a representative example for the synthesis of the core scaffold of our target analogs.[2]

Step 1: Radical Addition of 1-Iodononafluorobutane to Allyl Alcohol

-

Rationale: This step forms the carbon skeleton of the target molecule. A radical initiator is used to generate the perfluorobutyl radical, which then adds to the double bond of allyl alcohol. The resulting radical abstracts an iodine atom from another molecule of 1-iodononafluorobutane to propagate the chain reaction.

Workflow Diagram:

Caption: Workflow for the radical addition of C4F9I to allyl alcohol.

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-iodononafluorobutane (1.0 eq), allyl alcohol (1.2 eq), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting materials are consumed, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove any solvent and excess allyl alcohol.

-

Purify the crude product by column chromatography on silica gel to yield 3-(perfluorobutyl)propan-1-ol.

Step 2: Conversion of 3-(Perfluorobutyl)propan-1-ol to 1-Iodo-3-(perfluorobutyl)propane

-

Rationale: This step converts the terminal alcohol into the target iodide. A mixture of red phosphorus and iodine generates phosphorus(III) iodide in situ, which is a highly effective reagent for this transformation.[2]

Procedure:

-

In a heavy-walled, sealed glass tube, combine 3-(perfluorobutyl)propan-1-ol (1.0 eq), red phosphorus (0.35 eq), and iodine (0.525 eq).

-

Heat the sealed tube to 135-140 °C with stirring for 2-3 hours.

-

Cool the reaction mixture to approximately 40 °C. The product will separate as a liquid from the solid phosphorous acid precipitate.

-

Decant the liquid product and transfer it to a separatory funnel.

-

Partition the product between diethyl ether and water.

-

Wash the organic layer with an aqueous sodium bisulfite solution to remove any remaining iodine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-iodo-3-(perfluorobutyl)propane. The product can be further purified by vacuum distillation.

Strategies for Analog Synthesis

The general synthetic route described above can be readily adapted to produce a wide range of analogs by modifying the starting materials:

-

Varying the Perfluoroalkyl Chain: By using different perfluoroalkyl iodides (e.g., C2F5I, C6F13I, C8F17I), the length of the fluorinated segment can be easily modulated.[5]

-

Modifying the Alkene: Employing different substituted allylic alcohols or other terminal alkenes in the initial radical addition step allows for the introduction of various functional groups at different positions along the hydrocarbon portion of the molecule.

-

Post-Synthetic Modification: The terminal iodide of the final product is a versatile handle for further chemical transformations, such as nucleophilic substitutions, Grignard formation, or cross-coupling reactions, enabling the synthesis of a diverse library of analogs.[3]

Part II: Physicochemical Properties

The unique combination of a perfluoroalkyl chain and a hydrocarbon spacer gives these molecules a distinct set of physicochemical properties that are highly relevant to their application in drug discovery.

| Property | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane | General Trends & Rationale |

| Molecular Weight | 373.99 g/mol | 423.99 g/mol | Increases with the length of the perfluoroalkyl chain. |

| Calculated logP | 4.8 | 5.5 | High lipophilicity due to the perfluoroalkyl segment. Increases with chain length. |

| Density | ~1.94 g/mL (at 20°C) | Not available | Significantly denser than non-fluorinated hydrocarbons due to the high atomic mass of fluorine. |

| Boiling Point | Not available | Not available | Higher than non-fluorinated analogs due to increased molecular weight and strong intermolecular forces. |

| Reactivity | C-I bond is susceptible to nucleophilic attack and radical reactions. | C-I bond is susceptible to nucleophilic attack and radical reactions. | The C-I bond is the primary site of reactivity, allowing for diverse chemical modifications. |

Data for 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane and its longer analog are sourced from PubChem.

Lipophilicity: The high lipophilicity, as indicated by the calculated logP values, is a key feature of these compounds. This property can enhance the ability of a drug molecule to cross cell membranes and the blood-brain barrier. However, excessive lipophilicity can also lead to issues with solubility and off-target toxicity. The ability to tune the length of both the perfluoroalkyl and hydrocarbon segments allows for fine control over this critical parameter.

Metabolic Stability: The perfluoroalkyl chain is chemically inert and resistant to metabolic degradation. When incorporated into a drug candidate, this moiety can block common sites of metabolism, thereby increasing the half-life of the compound in the body.

Part III: Applications in Drug Development

While specific biological activity data for this compound itself is not widely reported in the literature, its structural motifs and those of its close analogs suggest several high-potential applications in drug discovery and development.

As Building Blocks for Novel Therapeutics

The primary application of these compounds is as "fluorous building blocks" for the synthesis of more complex active pharmaceutical ingredients (APIs).[2] The perfluoroalkyl iodide can be attached to a pharmacophore to enhance its metabolic stability and modulate its lipophilicity. The terminal iodide provides a convenient point of attachment for the rest of the drug molecule.

Hypothetical Signaling Pathway Modulation:

Some studies have shown that certain per- and polyfluoroalkyl substances (PFAS) can interact with nuclear receptors, such as the thyroid hormone receptor, potentially disrupting endocrine signaling.[6][7] While this can be a source of toxicity, it also suggests that specifically designed fluorinated compounds could be developed as modulators of these pathways for therapeutic benefit.

Caption: Hypothetical modulation of a nuclear receptor signaling pathway.

As Probes for ¹⁹F Magnetic Resonance Imaging (MRI)

¹⁹F MRI is a powerful, non-invasive imaging technique that is gaining traction in biomedical research.[8] Because there is virtually no endogenous ¹⁹F signal in the body, any detected signal is directly attributable to an administered ¹⁹F-containing probe. This allows for highly specific and quantitative imaging of biological processes.

Compounds like this compound analogs are excellent candidates for ¹⁹F MRI probes due to:

-

High Fluorine Content: The nine equivalent fluorine atoms in the perfluorobutyl group provide a strong, single ¹⁹F NMR signal, enhancing sensitivity.[9][10]

-

Chemical Shift: The chemical shift of the CF3 and CF2 groups is in a region that is typically free from the signals of other fluorinated drugs, allowing for clear detection.

-

Versatile Chemistry: The terminal iodide allows the probe to be conjugated to targeting moieties, such as peptides, antibodies, or small molecules, to direct it to specific tissues or cell types.[11]

Workflow for Developing a Targeted ¹⁹F MRI Probe:

Caption: Development pipeline for a targeted ¹⁹F MRI probe.

Conclusion

This compound and its analogs represent a class of highly versatile and valuable building blocks for drug discovery and biomedical research. Their unique combination of a metabolically stable, lipophilic perfluoroalkyl chain and a synthetically tractable terminal iodide provides a powerful tool for medicinal chemists seeking to optimize the properties of drug candidates. While direct biological applications are an area ripe for further exploration, their utility in constructing complex molecules and as potential ¹⁹F MRI probes is clear. The synthetic methodologies outlined in this guide are robust and scalable, paving the way for the broader adoption and exploration of these promising compounds in the pharmaceutical and life sciences industries.

References

-

Rabai, J., et al. (2014). Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes. Fluorine Notes, 2(93). Available at: [Link]

-

Castellano, F. N., et al. (1997). Direct Evidence of a Radical Mechanism in the Addition Reaction of Iododifluoroesters to Olefins by Spin Trapping. The Journal of Organic Chemistry, 62(8), 2454–2459. Available at: [Link]

-

Stache, E. E., et al. (2020). Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. Journal of the American Chemical Society, 142(4), 1846–1852. Available at: [Link]

-

Houde, M., et al. (2006). Biological Monitoring of Polyfluoroalkyl Substances: A Review. Environmental Science & Technology, 40(11), 3463–3473. Available at: [Link]

-

Wikipedia. Perfluoroalkyl iodide. Available at: [Link]

-

Lee, H., et al. (2014). Perfluorocarbon-Based 19F MRI Nanoprobes for In Vivo Multicolor Imaging. Angewandte Chemie International Edition, 53(22), 5578-5582. Available at: [Link]

-

Li, L., et al. (2020). Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine. International Journal of Nanomedicine, 15, 7835–7853. Available at: [Link]

-

Lee, H., et al. (2014). Perfluorocarbon-Based 19F MRI Nanoprobes for In Vivo Multicolor Imaging. Angewandte Chemie, 126(22), 5686-5690. Available at: [Link]

-

Research and Markets. (2025). Exploring the Unique Applications and Benefits of Perfluoromethyl Iodide in Modern Chemistry. Available at: [Link]

-

Meng, B., et al. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Small, 18(30), 2107308. Available at: [Link]

-

Coperchini, F., et al. (2022). Comparative Evaluation of the Effects of Legacy and New Generation Perfluoralkyl Substances (PFAS) on Thyroid Cells In Vitro. Frontiers in Endocrinology, 13, 915247. Available at: [Link]

-

Vidal, L., et al. (2021). Fluorine Labeling of Nanoparticles and In Vivo 19F Magnetic Resonance Imaging. ACS Applied Materials & Interfaces, 13(16), 18589–18600. Available at: [Link]

-

Prchalová, E., et al. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry, 6(10), 1201–1229. Available at: [Link]

-

Brace, N. O. (1998). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry, 89(1), 1-21. Available at: [Link]

-

Rábai, J., et al. (2022). Synthesis of Hydrofluoroolefin-Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Angewandte Chemie International Edition, 61(30), e202204737. Available at: [Link]

-

Brace, N. O. (1992). Radical Addition of Iodoperfluoroalkanes to Vinyl and Allyl Monomers. The Journal of Organic Chemistry, 57(23), 6251–6260. Available at: [Link]

-

Haszeldine, R. N., & Steele, B. R. (1975). Free radical addition to olefins. Part 25.—Addition of perfluoro-t-butyl radicals to fluoro-olefins. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 71, 2322-2329. Available at: [Link]

-

Rong, G., & Keese, R. (1990). The addition of perfluorobutyl iodide to carbon-carbon multiple bonds and the preparation of perfluorobutylalkenes. Tetrahedron Letters, 31(39), 5615-5616. Available at: [Link]

- Apostol, I., & Tordeux, M. (1996). Process for the preparation of perfluoroalkyl iodide. EP0711264A1. Google Patents.

-

Li, W., et al. (2021). External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. CCS Chemistry, 3, 794–805. Available at: [Link]

-

Gáti, T., & Fenster, M. D. B. (2016). Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes. Molecules, 21(8), 1059. Available at: [Link]

-

Lindstrom, A. B., et al. (2011). Polyfluorinated Compounds: Past, Present, and Future. Environmental Science & Technology, 45(19), 7954–7961. Available at: [Link]

-

Houde, M., et al. (2006). Biological Monitoring of Polyfluoroalkyl Substances: A Review. Environmental Science & Technology, 40(11), 3463-3473. Available at: [Link]

-

St. Mary, L., et al. (2022). High-Throughput Screening of ToxCast PFAS Chemical Library for Potential Inhibitors of the Human Sodium Iodide Symporter. Environmental Health Perspectives, 130(6), 067001. Available at: [Link]

-

Al-duaij, O. K., & Smith, E. H. (2009). Catalysis of a free radical allylic displacement by allyl iodide. Journal of Saudi Chemical Society, 13(3), 253-255. Available at: [Link]

Sources

- 1. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Volume # 3(94), May - June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes" [notes.fluorine1.ru]

- 3. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Comparative Evaluation of the Effects of Legacy and New Generation Perfluoralkyl Substances (PFAS) on Thyroid Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Screening of ToxCast PFAS Chemical Library for Potential Inhibitors of the Human Sodium Iodide Symporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Perfluorocarbon‐Based 19F MRI Nanoprobes for In Vivo Multicolor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 11. d-nb.info [d-nb.info]

Methodological & Application

Application Note: A Guide to Fluorous Synthesis Using 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane as a fluorous tagging reagent. Fluorous synthesis represents a powerful strategy for streamlining the purification of reaction products, catalysts, or reagents by leveraging the unique partitioning properties of fluorinated compounds.[1][2] This guide details the principles of fluorous tagging, the specific properties and reactivity of the title iodoalkane, and provides a detailed, step-by-step protocol for its use in a typical synthetic workflow, culminating in purification by Fluorous Solid-Phase Extraction (F-SPE).

Introduction to Fluorous Synthesis

Fluorous chemistry is a separation and purification technology that utilizes perfluorinated substituents, often called "fluorous ponytails" or "tags," to facilitate the recovery of a target molecule from a complex mixture.[1] Highly fluorinated compounds exhibit limited solubility in both aqueous and common organic solvents, effectively creating a third phase known as the "fluorous phase."[3] This unique property allows for a highly efficient separation process.

The core principle involves covalently attaching a fluorous tag to a substrate or reagent. After a chemical reaction, the fluorous-tagged species can be selectively separated from non-tagged reagents, byproducts, and starting materials through either liquid-liquid extraction with a fluorous solvent or, more conveniently, by Fluorous Solid-Phase Extraction (F-SPE).[2][3] This technique is particularly advantageous in multi-step synthesis, parallel synthesis for creating compound libraries, and for the recovery of expensive catalysts, thereby aligning with the principles of green chemistry.[1][4][5]

The Fluorous Reagent: this compound

The effectiveness of a fluorous tag is determined by its fluorine content and the chemical linker used to attach it to the molecule of interest. The reagent this compound offers a C4F9 "ponytail," which provides sufficient fluorophilicity for effective F-SPE-based separation in many applications.

Structure and Properties

The structure consists of a nonafluorobutyl group linked to an iodinated propyl chain, making it a secondary iodide. This structure dictates its reactivity and application.

-

IUPAC Name: this compound

-

Structure: CF₃–(CF₂)₃–CH₂–CH(I)–CH₃

-

Molecular Formula: C₇H₆F₉I

| Property | Value |

| Molecular Weight | 423.99 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Fluorine Content | ~40.3% by mass |

| Key Reactive Site | Secondary Carbon-Iodine (C-I) bond |

Reactivity and Application Strategy

The primary reactive site is the secondary iodide, which is a competent leaving group in nucleophilic substitution reactions. This allows the fluorous moiety to be readily attached to substrates containing suitable nucleophiles, such as thiols, amines, or carboxylates. While perfluoroalkyl iodides can undergo radical reactions, the secondary alkyl iodide structure of this specific reagent is well-suited for Sₙ2-type tagging strategies.[6][7]

The general workflow for utilizing this reagent is outlined below.

Experimental Protocols

This section provides detailed protocols for the application of this compound in a representative synthetic sequence.

Protocol 1: Fluorous Tagging of a Thiol-Containing Substrate

This protocol describes the attachment of the fluorous tag to a generic substrate containing a thiol group (R-SH) via an Sₙ2 reaction. The thiol is deprotonated in situ to form the more nucleophilic thiolate.

Materials:

-

Thiol Substrate (R-SH)

-

This compound (F-Iodoheptane)

-

Potassium Carbonate (K₂CO₃) or a non-nucleophilic base like DBU

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add the thiol substrate (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

-

Deprotonation: Add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 20-30 minutes. The formation of the thiolate is crucial for the subsequent reaction.

-

Tagging: Add this compound (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting thiol is consumed.

-